

Application Notes: Engineering a Constitutively Dephosphorylated Aquaporin-2 using CRISPR/Cas9

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Compound of Interest

Compound Name: Aquaporin-2 (254-267), pSER261, human

Cat. No.: B12371968

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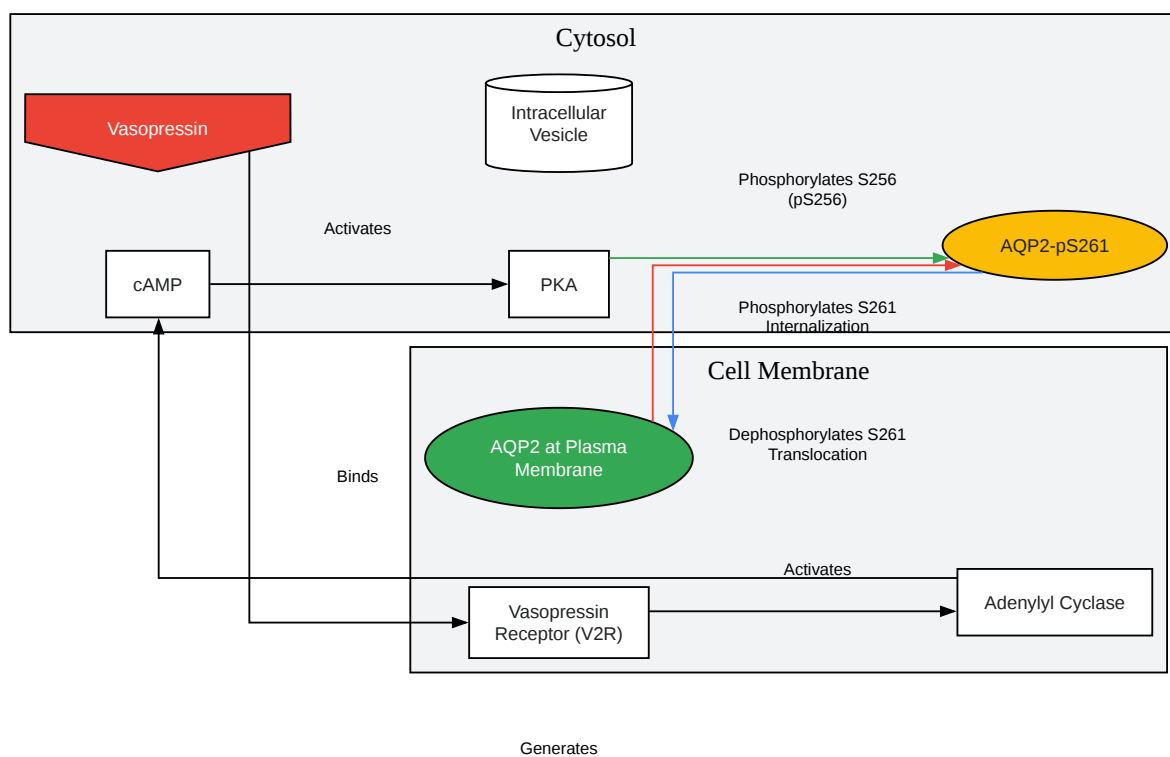
Introduction

Aquaporin-2 (AQP2), a key protein in renal water reabsorption, is primarily regulated by the hormone vasopressin.[1] The trafficking of AQP2 to and from the apical membrane of collecting duct principal cells is a critical process for controlling urine concentration, and this is tightly regulated by a complex series of phosphorylation events.[1][2] One crucial regulatory site is Serine 261 (S261). Under basal conditions, AQP2 is phosphorylated at S261, which is associated with its localization in intracellular vesicles.[1][3] Upon vasopressin stimulation, S261 is dephosphorylated, a step linked to the translocation and accumulation of AQP2 at the cell surface, thereby increasing water permeability.[1][2]

Creating a specific S261A (Serine to Alanine) point mutation in the AQP2 gene provides a powerful model to study the physiological consequences of a constitutively dephosphorylated state at this residue. The alanine substitution prevents phosphorylation at this site, mimicking a permanent "on" signal for membrane localization. The CRISPR/Cas9 system offers a precise and efficient method for introducing such specific point mutations (knock-ins) into the genome.[4][5] This application note provides a detailed protocol for utilizing CRISPR/Cas9 to generate an AQP2 S261A mutant cell line, a valuable tool for researchers in nephrology, cell biology, and drug development targeting diseases like Nephrogenic Diabetes Insipidus (NDI).[6][7]

AQP2 Trafficking Signaling Pathway

The trafficking of AQP2 is regulated by vasopressin through a cAMP-dependent signaling pathway. This pathway involves multiple phosphorylation and dephosphorylation events on the C-terminus of AQP2, with S256 and S261 playing opposing roles.





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